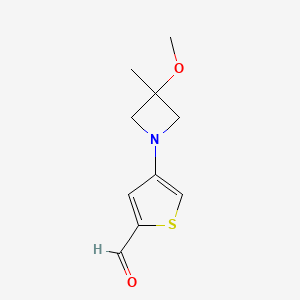
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a compound that features a thiophene ring substituted with a methoxy-methylazetidine group and an aldehyde functional group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde typically involves the heterocyclization of various substrates. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the methoxy-methylazetidine group.
4-(3-Methylazetidin-1-yl)thiophene-2-carbaldehyde: Lacks the methoxy group.
3-Methoxy-4-methylthiophene-2-carbaldehyde: Different substitution pattern on the thiophene ring.
Uniqueness
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the methoxy-methylazetidine group and the aldehyde functional group, which may confer distinct chemical and biological properties .
Biological Activity
4-(3-Methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a methoxy group and an azetidine moiety. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, the copper(II) complex of thiophene-2-carbaldehyde thiosemicarbazone has shown cytotoxic activity against various cancer cell lines, including Friend leukemia and B16 melanoma cells. The proposed mechanism involves the inhibition of ribonucleotide reductase activity and mitochondrial respiration, leading to apoptosis in cancer cells .
Antimicrobial Activity
Compounds similar to this compound have been tested for antimicrobial efficacy. Thiophene derivatives have demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Research has also explored the neuroprotective effects of thiophene derivatives. These compounds may exert protective effects in neurodegenerative diseases by modulating oxidative stress and inflammation pathways. Preliminary data suggest that they can reduce neuronal cell death induced by toxic agents .
Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of a thiophene derivative found that treatment with the copper complex led to a significant decrease in cell viability in melanoma cells. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis detection, confirming the compound's potential as an anticancer agent .
Study 2: Antimicrobial Testing
In another study, various thiophene derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the thiophene ring enhanced antimicrobial activity, providing insights into structure-activity relationships crucial for drug development .
Research Findings Summary
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-(3-methoxy-3-methylazetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-10(13-2)6-11(7-10)8-3-9(4-12)14-5-8/h3-5H,6-7H2,1-2H3 |
InChI Key |
NNJKBNLWEIVYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CSC(=C2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















